molecular formula C10H7N3O B1620606 (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile CAS No. 57459-36-6

(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B1620606
CAS No.: 57459-36-6
M. Wt: 185.18 g/mol
InChI Key: SDGOZZSULWVMFC-UHFFFAOYSA-N
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Description

“(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile” is a compound that belongs to the 1,2,4-oxadiazole family . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It is a heterocyclic scaffold containing nitrogen and oxygen as heteroatoms in its structure .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles has gained momentum due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C10H7N3O and its molecular weight is 185.182 .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

  • Reactions with KCN : A study by Sağırlı and Dürüst (2018) explored the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN, leading to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and corresponding alkanes (Sağırlı & Dürüst, 2018).

Synthesis of Novel Compounds

  • Difluoromethylene-containing Compounds : Yang et al. (2007) reported the synthesis of difluoromethylenated 1,2,4-oxadiazole-containing compounds via the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds (Yang et al., 2007).

Stability and Degradation Studies

  • Degradation Kinetics of BMS-708163 : Hartley et al. (2012) studied the stability of a 1,2,4-oxadiazole derivative, BMS-708163, in various conditions, contributing to the understanding of its degradation kinetics for drug product design (Hartley et al., 2012).

Biological and Pharmacological Activities

  • Antitumor Activity : Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, and assessed their antitumor activity, showing the potential of these compounds in cancer research (Maftei et al., 2013).

Analytical Method Development

  • Solid-Phase Extraction in Drug Determination : Zhong (1993) developed a method using solid-phase extraction (SPE) for determining a 1,2,4-oxadiazole derivative, U-82217, in biological samples, contributing to analytical methodologies in pharmacokinetics (Zhong, 1993).

Photoreactions and Molecular Rearrangements

  • Photoinduced Molecular Rearrangements : Buscemi et al. (2001) explored the ring-photoisomerization of 1,2,4-oxadiazoles, providing insights into their photoreactivity, which is significant for understanding the photochemical behavior of these compounds (Buscemi et al., 2001).

Future Directions

The future directions for “(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGOZZSULWVMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368848
Record name (3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57459-36-6
Record name (3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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